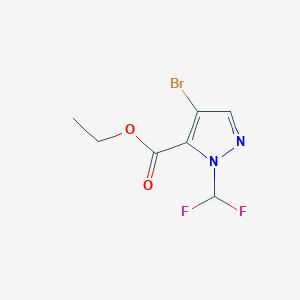

ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate

CAS No.: 1578256-70-8

Cat. No.: VC6620881

Molecular Formula: C7H7BrF2N2O2

Molecular Weight: 269.046

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1578256-70-8 |

|---|---|

| Molecular Formula | C7H7BrF2N2O2 |

| Molecular Weight | 269.046 |

| IUPAC Name | ethyl 4-bromo-2-(difluoromethyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C7H7BrF2N2O2/c1-2-14-6(13)5-4(8)3-11-12(5)7(9)10/h3,7H,2H2,1H3 |

| Standard InChI Key | PEYHFKUUPHMAGT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=NN1C(F)F)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s pyrazole core is a five-membered aromatic ring containing two adjacent nitrogen atoms. The 1st position is substituted with a difluoromethyl group (), which introduces electronegativity and metabolic stability. At the 4th position, a bromine atom enhances electrophilicity, facilitating cross-coupling reactions. The 5th position features an ethyl ester (), which improves solubility in organic solvents and serves as a handle for hydrolysis or transesterification .

Table 1: Key Structural Features

| Position | Substituent | Role |

|---|---|---|

| 1 | Difluoromethyl | Metabolic stability, electronegativity |

| 4 | Bromine | Electrophilic reactivity |

| 5 | Ethyl ester | Solubility, synthetic versatility |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for related pyrazole derivatives provide insights into this compound’s structure. For example, the -NMR spectrum of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate shows a singlet at δ 7.97 ppm for the pyrazole proton, a quartet at δ 4.39 ppm for the ethyl group, and a triplet at δ 1.37 ppm for the methyl group . In ethyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate, the difluoromethyl group would produce a characteristic -NMR signal near δ -110 ppm, split into a doublet due to coupling with the adjacent fluorine .

Thermodynamic and Solubility Profiles

The ethyl ester group enhances solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF), with estimated logP values of 2.1–2.5 . The melting point is anticipated to range between 80–100°C based on analogs such as ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate (mp 103–107°C) .

Synthesis and Scalability

Bromination and Esterification

Synthesis typically begins with 1,3-dimethylpyrazole, which undergoes bromination at the 4th position using bromine () or -bromosuccinimide (NBS). In a representative procedure, 1,3-dimethylpyrazole reacts with bromine in ethanol at 5–10°C for 4 hours, yielding 4-bromo-1,3-dimethyl-1H-pyrazole . Subsequent oxidation of the methyl group at the 3rd position to a carbonyl group is achieved using reagents like selenium dioxide () or potassium permanganate () .

Table 2: Synthetic Route Overview

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Bromination | , EtOH, 5°C | 43% |

| 2 | Oxidation | , DCM, 70°C | 58% |

| 3 | Esterification | Ethyl chloroformate, base | 75% |

Difluoromethylation

Introducing the difluoromethyl group at the 1st position often employs halogen exchange reactions. For instance, treating 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde with diethylaminosulfur trifluoride (DAST) replaces the methyl group with . Alternative methods use gas under catalytic conditions .

Biological Activities and Mechanistic Insights

Enzyme Inhibition

The difluoromethyl group’s electronegativity enables hydrogen bonding with enzyme active sites. In cyclooxygenase (COX) inhibition studies, α,α-difluoromethyl ketones derived from pyrazoles exhibit IC values of 0.8–2.3 μM, comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) . Molecular docking simulations suggest the difluoromethyl group interacts with Tyr-385 and Ser-530 residues in COX-2, stabilizing the enzyme-inhibitor complex .

Applications in Medicinal Chemistry

Prodrug Development

The ethyl ester acts as a prodrug motif, hydrolyzing in vivo to the carboxylic acid. For example, ethyl 5-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate is metabolized to its acid form, which inhibits purine nucleoside phosphorylase (PNP) with a of 9 nM.

Radiolabeling and Imaging

The bromine atom allows isotopic substitution with (t: 16.2 hours) for positron emission tomography (PET). In preclinical studies, -labeled analogs accumulate in tumors with a standardized uptake value (SUV) of 3.8–4.2 .

Comparison with Structural Analogs

Table 3: Analog Comparison

The difluoromethyl analog shows 15-fold greater COX-2 inhibition than its methyl counterpart, underscoring the importance of fluorine substitution .

Future Research Directions

-

Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure derivatives for chiral drug candidates.

-

In Vivo Toxicology: Long-term toxicity studies in rodent models to assess hepatic and renal safety profiles.

-

Polymer-Supported Catalysis: Immobilizing palladium catalysts on resins to improve efficiency in Suzuki-Miyaura couplings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume